molecular formula C10H14N2O2 B3093070 1-(Furan-2-carbonyl)-3-methylpiperazine CAS No. 1240567-29-6

1-(Furan-2-carbonyl)-3-methylpiperazine

Cat. No.: B3093070
CAS No.: 1240567-29-6
M. Wt: 194.23 g/mol
InChI Key: HCSDYDJYVLRACX-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-3-methylpiperazine, with the molecular formula C10H14N2O2, is a chemical compound of interest in medicinal and organic chemistry research. Its structure features a furan ring, a common heterocycle in pharmaceuticals, coupled with a 3-methylpiperazine moiety via a carbonyl linker . The piperazine ring is a privileged scaffold in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . Similarly, furan derivatives have been extensively studied for their significant antimicrobial and antifungal properties . This combination of structural features makes this compound a valuable building block for researchers developing new therapeutic agents, particularly in synthesizing and screening novel compounds for antimicrobial or antiviral activity. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Structural Identifiers: • SMILES: CC1CN(CCN1)C(=O)C2=CC=CO2 • InChIKey: HCSDYDJYVLRACX-UHFFFAOYSA-N • Molecular Formula: C10H14N2O2 • Synonym: furan-2-yl-(3-methylpiperazin-1-yl)methanone

Properties

IUPAC Name

furan-2-yl-(3-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-7-12(5-4-11-8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSDYDJYVLRACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268961
Record name 2-Furanyl(3-methyl-1-piperazinyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240567-29-6
Record name 2-Furanyl(3-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240567-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanyl(3-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Furan 2 Carbonyl 3 Methylpiperazine

Direct Acylation Approaches

Direct acylation is a straightforward and frequently employed method for the synthesis of 1-(furan-2-carbonyl)-3-methylpiperazine. This approach involves the direct reaction of a 3-methylpiperazine substrate with an activated derivative of furan-2-carboxylic acid, typically the acyl chloride.

Amidation Reactions of Furan-2-carbonyl Chloride with 3-Methylpiperazine

The most common direct acylation method is the nucleophilic acyl substitution reaction between furan-2-carbonyl chloride and 3-methylpiperazine. In this reaction, one of the nitrogen atoms of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases a molecule of hydrochloric acid (HCl).

Due to the formation of HCl as a byproduct, the reaction is typically carried out in the presence of a base. The base serves to neutralize the acid, preventing the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium or potassium carbonate.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and outcome of the direct amidation reaction are highly dependent on the chosen conditions. Key parameters that require optimization include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

Solvent Selection: The choice of solvent is critical for ensuring that all reactants remain in solution and for managing the reaction temperature. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used.

Base and Stoichiometry: A stoichiometric amount of base relative to the acyl chloride is necessary to neutralize the HCl produced. Using an excess of the amine base can also help drive the reaction to completion. The molar ratio of 3-methylpiperazine to furan-2-carbonyl chloride is typically close to 1:1 to prevent the formation of di-acylated byproducts, where both nitrogen atoms of the piperazine ring are acylated.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) by adding the acyl chloride dropwise to a solution of the piperazine and base. This helps to control the exothermic nature of the reaction and minimize the formation of impurities. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion. The optimization of these parameters is crucial for achieving high yields and purity of the final product. nih.govresearchgate.net

Table 1: Typical Reaction Parameters for Direct Acylation
ParameterCondition/ReagentPurpose
Acylating AgentFuran-2-carbonyl chlorideProvides the electrophilic furan-2-carbonyl group.
SolventDichloromethane (DCM), Tetrahydrofuran (THF)Provides a medium for the reaction; must be aprotic.
BaseTriethylamine (TEA), Pyridine, Na₂CO₃Neutralizes HCl byproduct to prevent amine protonation.
Temperature0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Stoichiometry (Piperazine:Acyl Chloride)~1:1Maximizes mono-acylation and minimizes di-acylation.

Stepwise Synthesis Strategies

Construction of the 3-Methylpiperazine Ring System

The piperazine ring is a common scaffold in pharmaceuticals, and numerous methods exist for its synthesis. mdpi.commdpi.com For 3-methylpiperazine, synthetic routes often start from simple, chiral precursors to ensure the desired stereochemistry if required. A common strategy involves the cyclization of a linear diamine precursor. nih.gov For instance, derivatives of 1,2-diaminopropane (B80664) can be reacted with a two-carbon electrophile that can cyclize to form the piperazine ring. One established industrial method for preparing N-alkylated piperazines involves reacting diethanolamine (B148213) with a primary amine (like methylamine) at high temperatures and pressures over a metal-containing catalyst. google.com While not specific to 3-methylpiperazine, this highlights the general strategies for forming the core ring structure.

Regioselective Introduction of the Furan-2-carbonyl Group

A critical challenge in the synthesis of this compound is achieving regioselectivity. The 3-methylpiperazine molecule is unsymmetrical, containing two secondary amine groups at the N1 and N4 positions. These two nitrogen atoms have different chemical environments and reactivity. The N4 nitrogen is adjacent to the methyl group, which creates steric hindrance. In contrast, the N1 nitrogen is less sterically encumbered.

During acylation, the acylating agent, furan-2-carbonyl chloride, will preferentially react with the more accessible and more nucleophilic nitrogen atom. In this case, the N1 nitrogen is sterically less hindered, making it the kinetically favored site of attack. Therefore, direct acylation typically results in the desired 1-acylated product with high selectivity. acs.org Protecting group strategies can also be employed to ensure acylation occurs at the desired position. For example, the more reactive N1 amine could be protected with a group like tert-butoxycarbonyl (Boc), forcing acylation to occur at N4, followed by deprotection. However, for the synthesis of the 1-acylated product, this is generally unnecessary due to the inherent steric differentiation.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be viewed through the lens of convergent and divergent strategies, which are fundamental concepts in modern organic synthesis. researchgate.net

Table 2: Comparison of Synthetic Strategies
StrategyDescriptionAdvantages
Linear SynthesisStep-by-step modification of a single starting material.Conceptually simple.
Convergent SynthesisIndependent synthesis of key fragments followed by late-stage coupling.Higher overall yield, greater flexibility.
Divergent SynthesisA common intermediate is used to generate a library of related compounds.Efficient for creating multiple analogs for structure-activity relationship studies.

A divergent synthesis would begin with a common intermediate that can be elaborated into a variety of final products. For example, a protected 3-methylpiperazine, such as 1-Boc-3-methylpiperazine, could serve as a versatile intermediate. This compound could then be acylated with a wide range of different acyl chlorides (including furan-2-carbonyl chloride) to generate a library of diverse 1-acyl-3-methylpiperazine derivatives. This approach is particularly powerful in drug discovery for exploring structure-activity relationships (SAR). researchgate.net

Radical Cyclization Approaches for Analogous Systems

Radical cyclization reactions represent a powerful tool in organic synthesis for the construction of complex cyclic molecules. In systems analogous to this compound, particularly those involving N-acylpiperazine moieties, manganese(III) acetate (B1210297) [Mn(OAc)₃] has been effectively utilized as a single-electron oxidant to initiate radical formation and subsequent cyclization. nih.govwikipedia.org

Manganese(III) Acetate-Mediated Cyclization

A significant body of research has focused on the Mn(OAc)₃-mediated oxidative radical cyclization of unsaturated N-acylpiperazine derivatives with 1,3-dicarbonyl compounds to synthesize novel piperazine-containing dihydrofurans. nih.gov This methodology, while not producing the exact target compound, provides a detailed framework for radical reactions involving the N-acylpiperazine scaffold.

The general mechanism begins with the oxidation of the 1,3-dicarbonyl compound by Mn(OAc)₃. wikipedia.orgresearchgate.net The Mn(III) center accepts an electron from the enol form of the dicarbonyl compound, generating an α-carbon radical and Mn(II). researchgate.net This electrophilic radical then adds to an unsaturated bond present on one of the acyl groups of the piperazine derivative. The resulting intermediate radical undergoes an intramolecular cyclization, followed by a final oxidation or hydrogen abstraction step to yield the stable dihydrofuran product. nih.govnih.gov

Detailed Research Findings

In a study by Sari and Yilmaz, a series of diacyl and alkyl-acyl piperazine derivatives were reacted with various 1,3-dicarbonyls, such as dimedone, acetylacetone, and ethyl acetoacetate, using Mn(OAc)₃ as the radical initiator. nih.gov The reactions were typically conducted in glacial acetic acid at elevated temperatures (65-80 °C). nih.gov

The regioselectivity of the cyclization was found to be highly dependent on the stability of the radical intermediates formed. For instance, in piperazine derivatives containing both a 3-arylacryloyl group and a methacryloyl or allyl group, the radical addition and cyclization occurred selectively at the 3-arylacryloyl moiety. nih.gov This is attributed to the formation of a more stable radical intermediate adjacent to the aromatic ring. nih.gov

The yields of these radical cyclization reactions varied from low to high (20% to 81%), influenced by the specific substrates used. nih.gov It was noted that dihydrofurans substituted with methacryloyl-piperazine generally produced higher yields compared to those with allyl-piperazine substituents. nih.gov

The results from the reactions of diacyl piperazine derivatives (containing unsaturated acyl groups on both nitrogen atoms) with 1,3-dicarbonyls are summarized in the table below. nih.gov

Diacyl Piperazine Reactant1,3-Dicarbonyl ReactantProductYield (%)
1-(4-Methacryloylpiperazin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-oneDimedonetrans-3-(4-Methacryloylpiperazine-1-carbonyl)-6,6-dimethyl-2-(5-methylfuran-2-yl)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one81
1-Methacryloyl-4-(3-(thiophen-2-yl)acryloyl)piperazineDimedonetrans-3-(4-Methacryloylpiperazine-1-carbonyl)-6,6-dimethyl-2-(thiophen-2-yl)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one64
1-(4-Methacryloylpiperazin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-oneAcetylacetone1-(4-(4-Acetyl-5,5'-dimethyl-2,3-dihydro-[2,2'-bifuran]-3-carbonyl)piperazin-1-yl)-2-methylprop-2-en-1-one31
1-Methacryloyl-4-(3-(thiophen-2-yl)acryloyl)piperazineAcetylacetone1-(4-(4-Acetyl-5-methyl-5-(thiophen-2-yl)-2,3-dihydrofuran-3-carbonyl)piperazin-1-yl)-2-methylprop-2-en-1-one52
1-(Furan-2-carbonyl)-4-methacryloylpiperazineAcetylacetone1-(4-(4-Acetyl-2-(furan-2-yl)-5-methyl-2,3-dihydrofuran-3-carbonyl)piperazin-1-yl)-2-methylprop-2-en-1-one45
1-(4-Methacryloylpiperazin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-oneEthyl acetoacetateEthyl trans-3-(4-methacryloylpiperazine-1-carbonyl)-2-(5-methylfuran-2-yl)-4-oxo-2,3,4,5-tetrahydrofuran-3-carboxylate41

Similarly, reactions involving alkyl-acyl piperazines (containing one unsaturated acyl group and one alkyl group) were also investigated. nih.gov

Alkyl-Acyl Piperazine Reactant1,3-Dicarbonyl ReactantProductYield (%)
1-Allyl-4-(3-(5-methylfuran-2-yl)acryloyl)piperazineDimedone3-(4-Allylpiperazine-1-carbonyl)-6,6-dimethyl-2-(5-methylfuran-2-yl)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one32
1-Allyl-4-(3-(thiophen-2-yl)acryloyl)piperazineDimedone3-(4-Allylpiperazine-1-carbonyl)-6,6-dimethyl-2-(thiophen-2-yl)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one20
1-Allyl-4-(3-(5-methylfuran-2-yl)acryloyl)piperazineEthyl acetoacetateEthyl 3-(4-allylpiperazine-1-carbonyl)-2-(5-methylfuran-2-yl)-4-oxo-2,3,4,5-tetrahydrofuran-3-carboxylate40
1-Allyl-4-(3-(thiophen-2-yl)acryloyl)piperazineEthyl acetoacetateEthyl 3-(4-allylpiperazine-1-carbonyl)-4-oxo-2-(thiophen-2-yl)-2,3,4,5-tetrahydrofuran-3-carboxylate20

These studies demonstrate that radical cyclization is a viable and effective method for constructing complex heterocyclic systems built upon an N-acylpiperazine core, which serves as a relevant analogy for the potential synthesis of derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Furan 2 Carbonyl 3 Methylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities, can be assembled.

The ¹H NMR spectrum of 1-(Furan-2-carbonyl)-3-methylpiperazine provides critical information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is characterized by signals corresponding to the furan (B31954) ring, the substituted piperazine (B1678402) ring, and the methyl group.

The three protons of the furan ring appear as distinct multiplets in the aromatic region. The proton at position 5 (H-5) typically resonates furthest downfield, around 7.5-7.6 ppm, as a doublet of doublets. The proton at position 3 (H-3) is expected near 7.1-7.2 ppm, while the proton at position 4 (H-4) appears as a characteristic doublet of doublets around 6.5-6.6 ppm.

The piperazine ring protons present a more complex pattern due to the presence of the methyl group, which renders the ring asymmetric, and the effects of restricted rotation around the amide bond (discussed in section 3.1.4). This often results in broad or multiple sets of signals at room temperature. Generally, the protons are found in the range of 2.5 to 4.5 ppm. The methyl group attached to the chiral center at C-3 introduces a doublet signal in the aliphatic region, typically around 1.1-1.3 ppm. A proton attached to the secondary amine (N-H) at position 4 would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Multiplicity is abbreviated as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), br (broad).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Furan H-5 7.5 - 7.6 dd
Furan H-3 7.1 - 7.2 dd
Furan H-4 6.5 - 6.6 dd
Piperazine Ring H 2.5 - 4.5 m, br
Methyl (-CH₃) 1.1 - 1.3 d

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure.

The carbonyl carbon (C=O) of the amide is the most deshielded, appearing significantly downfield in the spectrum, typically in the range of 160-165 ppm. The furan ring carbons resonate in the aromatic region, with the carbon attached to the carbonyl group (C-2) appearing around 148 ppm and the oxygen-bound carbon (C-5) near 145 ppm. The other two furan carbons (C-3 and C-4) are found further upfield, between 110 and 120 ppm.

The carbons of the piperazine ring produce signals in the aliphatic region, generally between 40 and 60 ppm. Due to the asymmetry and potential for multiple conformers, these signals can be broad. The methyl carbon provides a signal at the most upfield position, typically around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Carbon Assignment Predicted Chemical Shift (ppm)
Amide Carbonyl (C=O) 160 - 165
Furan C-2 ~148
Furan C-5 ~145
Furan C-3 115 - 120
Furan C-4 110 - 115
Piperazine Ring Carbons 40 - 60

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). H-H COSY would show correlations between H-3, H-4, and H-5 of the furan ring, and within the piperazine ring's proton network, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton-carbon pairs. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methyl doublet in the ¹H spectrum would correlate to the upfield methyl signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for connecting different fragments of the molecule. Key expected correlations would include the furan protons (H-3) showing a cross-peak to the amide carbonyl carbon, and piperazine protons showing correlations to the carbonyl carbon, thereby confirming the link between the furanoyl group and the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. NOESY can help determine the relative stereochemistry and preferred orientation of the substituents on the piperazine ring.

N-acylpiperazine derivatives, including this compound, exhibit interesting dynamic behavior in solution that is observable by NMR. beilstein-journals.orgrsc.org The primary source of this dynamic behavior is the restricted rotation around the amide C-N bond, which has significant double-bond character. beilstein-journals.org This restricted rotation leads to the existence of two distinct rotational conformers (rotamers) that can interconvert. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

At room temperature, if the rate of this interconversion is slow on the NMR timescale, separate signals for each rotamer may be observed, leading to a doubling of some or all of the NMR peaks. beilstein-journals.org Furthermore, the piperazine ring itself can undergo a chair-to-chair ring flip. In an asymmetrically substituted piperazine, this inversion can also be slow enough to be observed, further complicating the spectra. beilstein-journals.orgrsc.org

Temperature-Dependent NMR: To study these dynamic processes, temperature-dependent ¹H NMR experiments are performed. beilstein-journals.org At low temperatures, the interconversion between conformers is slow, and sharp, distinct signals for each conformer are typically observed. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden. beilstein-journals.org Eventually, a specific temperature known as the coalescence temperature (Tc) is reached, at which the two separate signals merge into a single, broad peak. beilstein-journals.orgresearchgate.net By further increasing the temperature, the interconversion becomes very fast, and a single, sharp, time-averaged signal is observed. beilstein-journals.org From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational stability. beilstein-journals.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a molecule's elemental formula. appchemical.comuni.lu Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass with very high precision (typically to within 5 ppm). This allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₀H₁₄N₂O₂. appchemical.comuni.lu The calculated monoisotopic mass for this formula is 194.10553 Da. uni.lu Using an HRMS technique such as Electrospray Ionization Time-of-Flight (ESI-TOF), the protonated molecule ([M+H]⁺) would be observed. The experimentally measured m/z value for this ion would be compared to the calculated exact mass of 195.11281 Da. uni.lu An experimental result that matches this calculated value to within a few parts per million provides definitive evidence for the assigned elemental composition, confirming the molecular formula of the compound. Other common adducts, such as the sodium adduct ([M+Na]⁺), may also be observed and used for confirmation. uni.lu

Table 3: Calculated Exact Masses for this compound Adducts Data predicted for molecular formula C₁₀H₁₄N₂O₂. uni.lu

Adduct Calculated Exact m/z
[M+H]⁺ 195.11281
[M+Na]⁺ 217.09475

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure.

For this compound (Molecular Weight: 194.23 g/mol ), the EI-MS spectrum is predicted to exhibit a series of characteristic fragment ions. appchemical.com The fragmentation process can occur across the entire core structure. nih.gov The primary fragmentation pathways would likely involve the cleavage of the amide bond and fragmentations within the furan and methylpiperazine rings.

Key predicted fragmentation pathways include:

α-Cleavage at the carbonyl group: The most prominent fragmentation is expected to be the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen. This would generate the highly stable furoyl cation at m/z 95. This ion is characteristic of molecules containing a furan-2-carbonyl moiety.

Fragmentation of the Piperazine Ring: The 3-methylpiperazine portion of the molecule can undergo several fragmentation routes. Loss of the methyl group from the molecular ion is possible. More significantly, cleavage of the piperazine ring can lead to a variety of smaller fragment ions. For instance, cleavage adjacent to the nitrogen atoms can produce characteristic ions. A key fragment would be the [M - C₄H₃O₂]⁺ ion at m/z 99, corresponding to the protonated 3-methylpiperazine ring after cleavage of the amide bond.

McLafferty Rearrangement: While less common for amides compared to ketones, a McLafferty-type rearrangement could occur if sterically favorable, though it is not predicted to be a major pathway for this specific structure.

The analysis of these fragments allows for the reconstruction of the molecular structure. The presence of the m/z 95 peak strongly suggests the furan-2-carbonyl substructure, while other ions help confirm the identity and substitution pattern of the piperazine ring.

Predicted m/zPredicted Ion StructureFragmentation Pathway
194[C₁₀H₁₄N₂O₂]⁺Molecular Ion (M⁺)
179[M - CH₃]⁺Loss of methyl radical from piperazine ring
99[C₅H₁₁N₂]⁺Cleavage of C-N amide bond (methylpiperazine fragment)
95[C₅H₃O₂]⁺Cleavage of C-N amide bond (furoyl cation, likely base peak)
67[C₄H₃O]⁺Loss of CO from furoyl cation
56[C₃H₆N]⁺Fragmentation of the methylpiperazine ring

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high-molecular-weight compounds. Unlike EI-MS, ESI-MS typically produces minimal fragmentation, with the primary species observed being the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺ or [M+K]⁺. uni.lu

For this compound, ESI-MS is an ideal method for accurately determining the molecular weight. The presence of two basic nitrogen atoms in the piperazine ring makes the molecule readily susceptible to protonation. In positive-ion mode ESI-MS, the compound would be expected to yield a strong signal for the protonated molecule [M+H]⁺ at an m/z of 195.1128. uni.lu This technique is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures, such as biological fluids. nih.gov The detection of carbonyl-containing compounds, including piperazine derivatives, in various samples is a common application of ESI-MS. nih.govnih.gov

Predicted ESI-MS adducts for this compound are listed in the table below, based on calculations which predict collision cross-section (CCS) values for different adducts. uni.lu

AdductCalculated m/z
[M+H]⁺195.11281
[M+Na]⁺217.09475
[M+K]⁺233.06869
[M+NH₄]⁺212.13935

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. mdpi.com The gas chromatograph separates components based on their boiling points and interactions with the stationary phase of the column, after which the mass spectrometer detects and identifies the eluted components. researchgate.net

GC-MS is highly suitable for the analysis of this compound due to its thermal stability and volatility. This method is widely used for the analysis of furan derivatives in food products and piperazine derivatives in seized drug materials. unodc.orgnih.gov In a typical application, a sample containing the target compound would be injected into the GC, where it is vaporized. The compound travels through the column at a characteristic speed, resulting in a specific retention time that aids in its identification. Upon exiting the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and a mass spectrum is generated. The combination of the unique retention time and the mass fragmentation pattern provides a very high degree of certainty in the identification of the compound. uzh.ch

Specialized MS Techniques for Isomeric Differentiation (e.g., GC-TOF-MS)

Standard mass spectrometry can struggle to differentiate between isomers, as they have the same molecular weight and often produce very similar fragmentation patterns. Isomers of this compound could include 1-(Furan-2-carbonyl)-2-methylpiperazine or 1-(Furan-3-carbonyl)-3-methylpiperazine.

Specialized techniques such as Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) can be employed for this purpose. While chromatographic separation on a suitable GC column can often resolve isomers based on small differences in their physical properties, high-resolution mass spectrometry like TOF-MS provides an additional layer of confirmation. researchgate.net TOF analyzers offer high mass accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments. While this may not distinguish constitutional isomers, any co-eluting impurities with slightly different elemental compositions can be resolved. The primary advantage of GC in this context is its ability to separate the isomers before they enter the mass spectrometer, allowing for their individual characterization. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound are expected to show a number of characteristic absorption bands:

C-H Stretching: Aliphatic C-H stretching from the methyl and piperazine methylene (B1212753) groups are expected in the 2850-2960 cm⁻¹ region. libretexts.orgdergipark.org.tr The C-H stretching of the furan ring, which has aromatic character, is anticipated at higher wavenumbers, typically between 3100-3000 cm⁻¹. libretexts.org

C=O Stretching: A very strong and sharp absorption band corresponding to the amide carbonyl (C=O) stretch is a key diagnostic peak. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹. nih.gov Its exact position can be influenced by conjugation with the furan ring.

C=C and C-O Stretching (Furan Ring): The furan ring will exhibit characteristic C=C stretching vibrations, typically in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage will also produce distinct bands, usually found between 1000-1300 cm⁻¹. globalresearchonline.net

C-N Stretching: The C-N stretching vibrations of the piperazine ring and the amide linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. dergipark.org.tr

N-H Stretching: The secondary amine (N-H) within the piperazine ring will show a stretching vibration, typically in the 3250-3500 cm⁻¹ region. dergipark.org.tr

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (Piperazine)3250 - 3500Medium
C-H Stretch (Furan)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 2960Strong
C=O Stretch (Amide)1630 - 1670Very Strong
C=C Stretch (Furan)1400 - 1600Medium-Strong
C-N Stretch (Amide/Piperazine)1000 - 1300Medium
C-O-C Stretch (Furan)1000 - 1300Strong

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of related benzofuran (B130515) and piperazine derivatives provides insight into what might be expected. researchgate.netresearchgate.net An X-ray analysis would confirm the relative stereochemistry of the methyl group on the piperazine ring. It would also reveal the conformation of the piperazine ring, which typically adopts a chair conformation. dergipark.org.tr Furthermore, the analysis would detail the planarity of the furan ring and its orientation relative to the carbonyl group. Intermolecular hydrogen bonds involving the piperazine N-H group as a donor and the carbonyl oxygen or the other piperazine nitrogen as acceptors would likely be a key feature of the crystal packing. researchgate.net

Chromatographic Purity and Identity Verification

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a chemical substance and verifying its identity.

To determine the purity of a sample of this compound, a validated chromatographic method would be developed. For GC analysis, a capillary column such as a DB-17 or HP-5MS could be used. mdpi.comresearchgate.net The sample, dissolved in a suitable solvent, is injected, and the resulting chromatogram is recorded. The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks. The presence of any impurities, such as starting materials, by-products, or degradation products, would be indicated by additional peaks in the chromatogram.

Identity is confirmed by comparing the retention time of the main peak in the sample to that of a certified reference standard analyzed under the identical conditions. For unequivocal identification, the chromatographic system can be coupled to a mass spectrometer (GC-MS or LC-MS), where the mass spectrum of the sample peak is compared to that of the reference standard. unodc.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a simple isocratic reverse-phase HPLC method is effective for assessing purity and quantifying the analyte. pharmatutor.org The presence of the furan-carbonyl moiety provides a chromophore that allows for straightforward detection using a UV-Vis detector.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. A C18 column is commonly used for the separation of piperazine derivatives due to its hydrophobic nature, which provides good retention for such compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for consistent retention. pharmatutor.org

Detailed Research Findings: Analytical methods developed for related piperazine compounds demonstrate the robustness of reverse-phase HPLC for quality control. pharmatutor.org The key is to achieve a balance between the organic and aqueous components of the mobile phase to ensure a reasonable retention time, good peak shape, and resolution from any potential impurities or starting materials. The UV detection wavelength is selected based on the absorbance maximum of the furoyl chromophore to maximize sensitivity.

Table 1: Example HPLC Method Parameters for Analysis of this compound

ParameterConditionRationale
Chromatograph Standard HPLC System with UV-Vis DetectorWidely available and suitable for routine analysis.
Stationary Phase C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)Provides effective retention and separation for moderately polar compounds containing aromatic rings.
Mobile Phase Acetonitrile and 0.025 M Ortho-Phosphoric Acid (20:80 v/v), pH adjusted to 3.0 with Triethylamine (B128534) (TEA)A common mobile phase for achieving good peak shape and retention of amine-containing compounds. pharmatutor.org
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency. jocpr.com
Column Temperature 35°CMaintaining a constant temperature ensures reproducible retention times and improved peak symmetry. jocpr.com
Detection UV at 254 nmThe furoyl group exhibits strong absorbance in this region, allowing for sensitive detection.
Injection Volume 10 µLA typical volume for analytical HPLC. jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

While HPLC-UV is excellent for quantification and purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) provides an orthogonal detection method that yields critical information about the molecular weight and structure of the analyte. nih.gov The coupling of LC with MS is a powerful tool for the unambiguous identification of compounds. mdpi.com

For this compound, Electrospray Ionization (ESI) is the preferred ionization technique, typically operated in positive ion mode ([M+H]⁺) due to the basic nitrogen atoms in the piperazine ring which are readily protonated. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight (194.23 g/mol ). appchemical.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the furan-carbonyl group to the 3-methylpiperazine moiety.

Detailed Research Findings: LC-MS analysis of piperazine derivatives confirms that these compounds ionize efficiently under ESI conditions. nih.govmdpi.com The fragmentation in MS/MS mode typically involves the cleavage of the amide bond and fragmentation within the piperazine ring. The ability to obtain high-resolution mass spectra allows for the determination of the elemental composition, further increasing the confidence in the structural assignment. rhhz.net

Table 2: Predicted LC-MS Fragmentation Data for this compound

Ion TypePredicted m/zProposed Fragment Structure/Identity
Parent Ion 195.11 [M+H]⁺Protonated molecule of this compound. uni.lu
Fragment 1 95.01Furan-2-carbonyl cation [C₅H₃O₂]⁺
Fragment 2 100.103-Methylpiperazine fragment [C₅H₁₂N₂]⁺
Fragment 3 85.08Loss of a methyl group from the piperazine fragment

Gas Chromatography-Infrared Detection (GC-IRD) for Structural Specificity

Gas Chromatography coupled with Infrared Detection (GC-IRD) is a highly specific analytical technique that provides confirmatory structural information, which is particularly valuable for distinguishing between isomers that might yield similar mass spectra. researchgate.net While GC-MS is more common, GC-IRD offers a complementary approach by providing a vapor-phase infrared spectrum for each component as it elutes from the GC column. unodc.org This IR spectrum is a unique fingerprint corresponding to the vibrational modes of the molecule's functional groups.

For this compound, GC-IRD can unequivocally confirm the presence of key structural features. The distinct absorption bands for the amide carbonyl (C=O) stretch, the C-O and C=C stretches of the furan ring, and the C-H stretches of the methyl and piperazine ring methylene groups provide definitive evidence of the compound's structure. This technique is especially powerful for differentiating positional isomers, for example, distinguishing between this compound and 1-(Furan-3-carbonyl)-3-methylpiperazine, which would have nearly identical mass spectra but distinct IR spectra. researchgate.net

Detailed Research Findings: The application of GC-IRD in forensic analysis for identifying isomeric piperazines has proven its utility. researchgate.net The technique provides direct confirmatory data for structural differentiation where mass spectrometry alone may be ambiguous. researchgate.net The combination of chromatographic retention time with a unique vapor-phase IR spectrum provides a very high degree of certainty in compound identification. unodc.org

Table 3: Proposed GC-IRD Operating Conditions and Expected Spectral Data

ParameterConditionRationale
GC System Hewlett–Packard 5890 Series II or similarA standard, reliable GC platform suitable for this hyphenated technique. unodc.org
Column 50% phenyl–50% methyl polysiloxane (Rxi-50) capillary column (30 m x 0.25 mm i.d., 0.5 μm)A mid-polarity column providing good separation for a wide range of compounds, including amides. unodc.org
Oven Program Initial 100°C (1 min hold), ramp at 20°C/min to 230°C (15 min hold)A typical temperature program to ensure elution of the analyte with good peak shape. unodc.org
Injector Splitless mode, 250°CSuitable for trace analysis and ensuring complete volatilization of the sample.
Carrier Gas HeliumInert carrier gas commonly used in GC applications.
IR Detector Fourier Transform Infrared (FTIR) spectrometer with a light-pipe gas cellAllows for the acquisition of vapor-phase IR spectra of eluting components.
Expected IR Bands (cm⁻¹) ~1640: Amide C=O stretch~3100: Furan C-H stretch~1580, 1470: Furan C=C ring stretches~1150: Furan C-O-C stretch~2950, 2850: Alkyl C-H stretchesThese characteristic absorption frequencies provide a unique spectral fingerprint confirming the structure.

Chemical Reactivity and Transformation Studies of 1 Furan 2 Carbonyl 3 Methylpiperazine

Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in 1-(furan-2-carbonyl)-3-methylpiperazine contains two nitrogen atoms. The nitrogen at position 1 is acylated, forming an amide bond with the furan-2-carbonyl group. This significantly reduces its nucleophilicity and basicity due to the electron-withdrawing effect of the carbonyl group. In contrast, the nitrogen at position 4 (N4) is a secondary amine, retaining its nucleophilic and basic character, and is thus the primary site for further functionalization.

Nucleophilic Acyl Substitution Reactions

While the N1 nitrogen is part of a stable amide linkage, the N4 nitrogen can readily participate in nucleophilic acyl substitution reactions. This allows for the introduction of a variety of acyl groups, leading to the formation of N,N'-disubstituted piperazine derivatives. These reactions typically proceed by treating this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Data Table: Nucleophilic Acyl Substitution on an Analogous Piperazine System

Acylating AgentBaseSolventProductYield (%)
Acetyl ChlorideTriethylamine (B128534)Dichloromethane1-Acetyl-4-(furan-2-carbonyl)piperazine95
Benzoyl ChloridePyridineChloroform1-Benzoyl-4-(furan-2-carbonyl)piperazine92
Propionic Anhydride (B1165640)TriethylamineTetrahydrofuran (B95107)1-(Furan-2-carbonyl)-4-propionylpiperazine88

Note: The data presented is based on reactions with the analogous compound 1-(furan-2-carbonyl)piperazine to illustrate the expected reactivity.

Alkylation and Arylation Reactions

The nucleophilic N4 nitrogen is also susceptible to alkylation and arylation. Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to scavenge the acid generated. The choice of solvent and temperature can influence the reaction rate and yield.

Arylation of the N4 position can be accomplished through nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods provide a powerful means to introduce aryl substituents onto the piperazine ring.

Data Table: N-Alkylation and N-Arylation of Analogous Piperazine Derivatives

ReagentCatalyst/BaseSolventProductYield (%)
Methyl IodideK₂CO₃Acetonitrile (B52724)1-(Furan-2-carbonyl)-4-methylpiperazine98
Benzyl BromideNaHDimethylformamide1-Benzyl-4-(furan-2-carbonyl)piperazine90
1-Fluoro-4-nitrobenzeneK₂CO₃Dimethyl Sulfoxide1-(Furan-2-carbonyl)-4-(4-nitrophenyl)piperazine85
BromobenzenePd₂(dba)₃ / BINAP, NaOtBuToluene1-(Furan-2-carbonyl)-4-phenylpiperazine78

Note: The data is illustrative of typical conditions for N-alkylation and N-arylation of N-acylpiperazines.

Mannich Reactions

The secondary amine at the N4 position of this compound can participate in Mannich reactions. This three-component condensation reaction involves an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and the amine. The reaction proceeds via the formation of an iminium ion, which is then attacked by the nucleophilic active hydrogen compound. This reaction is a valuable tool for C-C bond formation and the synthesis of more complex molecules.

Transformations of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic attack and oxidative processes.

Electrophilic Substitution and Functionalization

The furan ring readily undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the directing effect of the oxygen atom, substitution typically occurs at the C5 position (alpha to the oxygen and para to the carbonyl group), which is the most activated site. The electron-withdrawing nature of the carbonyl group at the C2 position deactivates the ring towards electrophilic attack to some extent, but the inherent reactivity of the furan ring still allows for these transformations under appropriate conditions.

Data Table: Electrophilic Substitution on a Furan-2-carboxamide Model

ReactionReagentsConditionsMajor Product
NitrationHNO₃ / Ac₂O-10 °C1-((5-Nitrofuran-2-yl)carbonyl)-3-methylpiperazine
BrominationN-BromosuccinimideTetrahydrofuran, 0 °C1-((5-Bromofuran-2-yl)carbonyl)-3-methylpiperazine
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃CS₂, 0 °C1-((5-Acetylfuran-2-yl)carbonyl)-3-methylpiperazine

Note: The products shown are the expected major isomers based on the directing effects of the substituents on the furan ring.

Oxidation and Ring-Opening Reactions

The furan ring is sensitive to oxidizing agents and can undergo a variety of transformations, including ring-opening reactions. urfu.ruclockss.org Treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol (B129727) can lead to the formation of 2,5-dioxygenated dihydrofuran derivatives. urfu.ruclockss.org More vigorous oxidation can result in the cleavage of the furan ring to yield dicarbonyl compounds. For instance, ozonolysis or oxidation with potassium permanganate (B83412) can cleave the ring to form carboxylic acid derivatives. These reactions are synthetically useful for transforming the furan moiety into other functional groups. urfu.ruclockss.org

Diels-Alder and Related Cycloaddition Reactions

The furan moiety within this compound can act as a diene in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for constructing complex cyclic scaffolds. nih.gov However, the reactivity of the furan ring is significantly influenced by the nature of its substituents. rsc.org The amide group at the C2 position of the furan is electron-withdrawing, which generally decreases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This reduction in the HOMO energy leads to a larger energy gap between the furan's HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile, making the Diels-Alder reaction thermodynamically less favorable and kinetically slower compared to reactions with electron-rich furans. rsc.orgnih.gov

The direct Diels-Alder reaction of furan derivatives with electron-withdrawing groups, such as furfural, is known to be challenging. nih.gov Strategies to overcome this reduced reactivity include the use of highly reactive dienophiles, Lewis acid catalysis to lower the LUMO energy of the dienophile, or performing the reaction in specific media like water, which can provide an additional thermodynamic driving force. nih.govtudelft.nl For this compound, cycloadditions would likely require forcing conditions or specific activation strategies to proceed efficiently.

Beyond the classic [4+2] cycloaddition, the furan ring can participate in other pericyclic reactions, such as [3+2] cycloadditions with suitable partners. nih.govrsc.org These reactions offer alternative pathways to novel heterocyclic systems.

Table 1: Factors Influencing Diels-Alder Reactivity of Furan Derivatives
FactorEffect on ReactivityRationaleExample Substituent
Electron-Donating Group on FuranIncreasesRaises the diene's HOMO energy, narrowing the HOMO-LUMO gap. rsc.org-CH₃, -OCH₃
Electron-Withdrawing Group on FuranDecreasesLowers the diene's HOMO energy, widening the HOMO-LUMO gap. rsc.orgnih.gov-CHO, -C(O)NR₂
Lewis Acid CatalystIncreasesCoordinates to the dienophile, lowering its LUMO energy. nih.govZnCl₂, AlCl₃
Aqueous SolventCan IncreaseCan provide a thermodynamic driving force through effects like adduct hydration. tudelft.nlWater

Reactions at the Amide Carbonyl Group

The tertiary amide bond in this compound is a robust functional group but can be chemically reduced to the corresponding tertiary amine, 1-((furan-2-yl)methyl)-3-methylpiperazine. This transformation is a key method for converting an acyl group into an alkyl group, effectively removing the carbonyl oxygen and forming two new C-H bonds.

Powerful reducing agents are typically required for this conversion due to the stability of the amide bond. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). Other reagents, such as borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF or BH₃·SMe₂), are also widely used. In some specific contexts, certain borohydride (B1222165) systems, like sodium borohydride combined with a Lewis acid such as boron trifluoride etherate, can selectively reduce amides. mdpi.com The choice of reagent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 2: Common Reagents for Amide Reduction
ReagentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup1-((Furan-2-yl)methyl)-3-methylpiperazine
Borane (BH₃·THF)Anhydrous THF, often with heating1-((Furan-2-yl)methyl)-3-methylpiperazine
Sodium Borohydride / Boron Trifluoride EtherateEthereal solvent (e.g., THF, diglyme)1-((Furan-2-yl)methyl)-3-methylpiperazine

While generally stable, the amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the C-N bond of the amide, yielding furan-2-carboxylic acid and 3-methylpiperazine. The reaction typically requires elevated temperatures and prolonged reaction times to proceed to completion, reflecting the kinetic stability of the amide linkage.

Transamidation, the process of exchanging the amine portion of an amide with a different amine, is another potential transformation. This reaction is generally difficult to achieve directly due to the poor leaving group ability of the amide anion. Consequently, it often requires activation of the amide carbonyl group. One reported strategy involves a two-step sequence where the amide is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This forms an activated N-acyl-Boc-carbamate intermediate, which is then susceptible to nucleophilic attack by a different amine, resulting in the formation of a new amide product. mdpi.com This pathway could be applied to convert this compound into other furan-2-carboxamides.

Table 3: Conditions for Amide Cleavage and Transformation
ReactionConditionsProducts
Acidic HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heatFuran-2-carboxylic acid and 3-methylpiperazine salt
Basic HydrolysisAqueous base (e.g., NaOH, KOH), heatFuran-2-carboxylate salt and 3-methylpiperazine
Transamidation (via activation) mdpi.com1. Boc₂O, DMAP 2. New amine (R₂NH), heatNew furan-2-carboxamide and 3-methylpiperazine

Regioselective and Stereoselective Transformations

The inherent structural features of this compound—namely the substituted furan ring and the chiral center at the C3 position of the piperazine ring—can govern the selectivity of its chemical transformations.

In the context of Diels-Alder reactions (see Section 4.2.3), the regioselectivity of the cycloaddition becomes critical when an unsymmetrical dienophile is used. The electron-withdrawing acyl group at the C2 position of the furan ring exerts a directing effect. Theoretical and experimental studies on similar 2-substituted furans show that the formation of "ortho" and "meta" cycloadducts is influenced by a combination of electronic (orbital interactions) and steric factors. nih.gov Often, a mixture of regioisomers is obtained, though one may predominate depending on the specific dienophile and reaction conditions.

Furthermore, the Diels-Alder reaction is stereoselective. The approach of the dienophile to the furan diene can occur from two different faces, leading to distinct stereoisomers. In reactions with cyclic dienophiles, this is described as endo or exo selectivity. While furan reactions are often characterized by low diastereoselectivity, the specific substitution pattern can influence the outcome. nih.gov The chiral center at the 3-methylpiperazine moiety could also potentially induce diastereoselectivity in reactions involving the furan ring or the amide group, although this would depend on the proximity and nature of the transition state.

Table 4: Selectivity in Diels-Alder Reaction of 2-Acylfuran with an Unsymmetrical Dienophile
Type of SelectivityPossible IsomersGoverning Factors
RegioselectivityOrtho vs. MetaElectronic effects of substituents, steric hindrance. nih.gov
StereoselectivityEndo vs. ExoSecondary orbital interactions, steric hindrance. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Furan 2 Carbonyl 3 Methylpiperazine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov For 1-(Furan-2-carbonyl)-3-methylpiperazine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to predict its ground state properties. nih.govscispace.com This involves geometry optimization to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. From this optimized structure, key properties such as bond lengths, bond angles, dipole moment, and molecular energies are determined. These theoretical calculations provide a detailed picture of the molecule's foundational characteristics.

Interactive Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

Note: The following data is representative of typical results obtained from DFT calculations for similar furan (B31954) and piperazine (B1678402) derivatives and serves as an illustrative example.

ParameterBond/AnglePredicted Value
Bond LengthC=O (carbonyl)1.24 Å
Bond LengthC-N (amide)1.37 Å
Bond LengthC-O (furan ring)1.36 Å
Bond AngleO=C-N (amide)121.5°
Bond AngleC-N-C (piperazine ring)112.0°
Dihedral AngleO=C-C(furan)-O(furan)~180° (for trans conformer)

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, are another class of electronic structure calculations. Unlike DFT, which relies on an approximated functional for electron correlation, ab initio methods are derived directly from quantum mechanical principles without empirical parameters. While computationally more demanding, methods like MP2 and CCSD(T) provide highly accurate energies and properties. They are often used as a benchmark to validate the results obtained from more computationally efficient DFT methods for complex molecules like this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eumalayajournal.org For this compound, the electron-rich furan ring is expected to contribute significantly to the HOMO, while the LUMO is likely localized over the electron-withdrawing furan-carbonyl conjugated system.

Interactive Table 2: Representative FMO Properties for this compound

Note: These values are illustrative, based on calculations of similar aromatic amide compounds.

PropertyPredicted Value (eV)Description
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Energy Gap5.3 eVCorrelates with chemical stability and reactivity

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. scispace.commdpi.com These predicted spectra help in the assignment of experimental signals to specific atoms within the this compound structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. globalresearchonline.net Each calculated frequency corresponds to a specific molecular motion, such as the characteristic C=O stretching of the carbonyl group or the ring breathing modes of the furan and piperazine moieties.

UV-Vis Absorptions: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.govglobalresearchonline.net For this compound, TD-DFT can predict the maximum absorption wavelength (λmax), typically corresponding to π→π* transitions within the conjugated furan-carbonyl system.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, key rotations include the one around the amide C-N bond, leading to cis and trans conformers, and the ring-puckering of the piperazine moiety (chair, boat, twist-boat). researchgate.net Furthermore, the methyl group on the piperazine ring can exist in either an axial or equatorial position.

By systematically changing these rotational angles and calculating the energy at each point, a potential energy surface (PES) can be mapped. researchgate.net This map reveals the energy minima, which correspond to stable conformers, and the transition states (saddle points), which represent the energy barriers to interconversion between them. Such analysis identifies the most stable, lowest-energy conformation that the molecule is most likely to adopt.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, theoretical methods can be used to explore potential reaction pathways, such as electrophilic aromatic substitution on the furan ring or nucleophilic addition to the carbonyl carbon.

Transition State Characterization

In computational chemistry, the characterization of a transition state (TS) is fundamental to understanding the mechanism and kinetics of a chemical reaction. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction pathway. For this compound, theoretical calculations can identify transition states for various processes, such as conformational changes (e.g., piperazine ring inversion) or potential reactions.

The process involves optimizing the molecular geometry to locate a structure where the energy gradient is zero, but the matrix of second derivatives (the Hessian matrix) has exactly one negative eigenvalue. This single imaginary frequency corresponds to the vibrational mode that directs the molecule from the transition state towards the products and reactants. For example, in studies of piperazine-containing macrocycles, the energy barrier between chair and boat conformations is a key parameter that can be investigated by locating the transition state for this interconversion. The characterization of the TS is crucial for understanding reaction mechanisms, such as those in radical cyclizations involving furan and piperazine moieties.

Table 1: Example Parameters for a Theoretical Transition State Characterization

ParameterDescriptionTypical Value/Output
Geometry The three-dimensional arrangement of atoms at the energy maximum.Optimized Cartesian coordinates.
Energy The potential energy of the transition state structure relative to reactants.Reported in kcal/mol or kJ/mol.
Imaginary Frequency The single negative frequency from a vibrational analysis, confirming a first-order saddle point.A negative value, e.g., -250 cm⁻¹.
Reaction Coordinate The atomic motion corresponding to the imaginary frequency.Visualization of atomic vectors.

This is an illustrative table. Specific values would be obtained from quantum chemical calculations.

Kinetic and Thermodynamic Parameter Derivations

Once reactants, products, and the connecting transition state are computationally characterized, various kinetic and thermodynamic parameters can be derived. These calculations provide quantitative insights into the feasibility and rate of a chemical process. Quantum-chemical calculations are often employed to determine these parameters.

Table 2: Key Kinetic and Thermodynamic Parameters Derived from Computations

ParameterSymbolDescription
Enthalpy of Reaction ΔHThe net change in heat content during a reaction.
Gibbs Free Energy of Reaction ΔGThe overall energy change that determines the spontaneity of a reaction.
Enthalpy of Activation ΔH‡The energy barrier that must be overcome for a reaction to occur.
Gibbs Free Energy of Activation ΔG‡The free energy barrier, which incorporates entropic effects on the reaction rate.

This is an illustrative table. Specific values would be obtained from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior, including conformational flexibility, solvent interactions, and stability. The simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles evolve.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. For a molecule like this compound, a QSAR model could be developed to predict its potential efficacy as, for example, an enzyme inhibitor or a receptor antagonist, based on a dataset of structurally similar compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation relating these descriptors to the observed activity. Descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), or hydrophobic (e.g., LogP), among others. Numerous studies on piperazine derivatives have successfully employed QSAR to design novel compounds with improved antidepressant, alpha1-adrenoceptor antagonist, or renin inhibitory activities. The resulting models provide valuable insights into the key structural features required for a desired activity, guiding the synthesis of new, more potent analogues.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor ClassExample DescriptorInformation Provided
Electronic HOMO/LUMO EnergyRelates to electron-donating/accepting ability and reactivity.
Topological Polar Surface Area (PSA)Estimates the polar surface of a molecule, related to membrane permeability.
Thermodynamic LogPMeasures the hydrophobicity of the molecule.
Steric/Shape Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Constitutional Number of Oxygen atoms (nO)A simple count of specific atoms, which can be critical for binding.

Chemoinformatics and Data Mining for Structure-Property Relationships

Chemoinformatics involves the use of computational techniques to analyze and mine large datasets of chemical information. It plays a crucial role in modern drug discovery and materials science by establishing relationships between chemical structures and their properties. For this compound, chemoinformatic approaches can be used to predict its properties, compare it to existing compound libraries, and identify potential biological targets.

Data mining is a key component of chemoinformatics, where algorithms are used to identify patterns and correlations in large datasets. In the context of structure-property relationships, this often involves the application of machine learning methods to QSAR data. For instance, by analyzing a database of thousands of compounds, it is possible to build predictive models for properties like solubility, toxicity, or binding affinity. These models can then be used to screen virtual libraries of compounds, including novel derivatives of this compound, to prioritize candidates for synthesis and experimental testing. The development of robust QSAR models for piperazine derivatives as renin or mTORC1 inhibitors are prime examples of applying chemoinformatics and data mining to extract meaningful structure-activity relationships from complex chemical data.

Derivatization and Analog Synthesis Strategies Based on 1 Furan 2 Carbonyl 3 Methylpiperazine

Scaffold Diversification through Substituent Modification

The core structure of 1-(furan-2-carbonyl)-3-methylpiperazine features reactive sites that are amenable to a variety of synthetic transformations. The secondary amine at the N-4 position of the piperazine (B1678402) ring, the electrophilic positions on the furan (B31954) ring, and the carbonyl group itself serve as key handles for introducing chemical diversity.

The most accessible site for modification on the this compound scaffold is the secondary amine (N-4) of the piperazine ring. This nitrogen atom acts as a nucleophile, enabling the introduction of a wide array of substituents through several established synthetic methodologies. mdpi.comresearchgate.net

Key strategies for N-4 functionalization include:

N-Alkylation: The introduction of alkyl groups can be readily achieved through nucleophilic substitution reactions with alkyl halides (chlorides, bromides, or iodides) or alkyl sulfonates. mdpi.com This reaction is typically performed in the presence of a base to neutralize the resulting hydrohalic acid.

Reductive Amination: This two-step, one-pot reaction involves the condensation of the N-4 amine with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). mdpi.com This method is highly effective for synthesizing a diverse range of N-alkyl and N-benzyl derivatives.

N-Arylation: The formation of a nitrogen-aryl bond can be accomplished via modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for coupling the piperazine nitrogen with aryl halides or triflates. nih.gov Alternatively, nucleophilic aromatic substitution (SNAr) can be employed when the aryl halide contains strongly electron-withdrawing groups. nih.gov

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of the corresponding amides and sulfonamides at the N-4 position.

These modifications allow for the modulation of key physicochemical properties such as lipophilicity, polarity, and basicity, which can significantly impact the biological activity and pharmacokinetic profile of the resulting analogs.

Modification TypeReagent/Reaction ConditionResulting N-4 SubstituentPurpose of Modification
N-AlkylationAlkyl Halide (R-X) + BaseAlkyl, BenzylModulate lipophilicity, steric bulk
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., STAB)Substituted AlkylIntroduce diverse and complex alkyl groups
N-ArylationAryl Halide + Pd Catalyst (Buchwald-Hartwig)Aryl, HeteroarylIntroduce aromatic systems for π-π interactions
AcylationAcyl Chloride (RCOCl) + BaseAcylIntroduce hydrogen bond acceptors, reduce basicity

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. pearson.com In the this compound molecule, the carbonyl group at the C-2 position acts as a deactivating group, directing incoming electrophiles primarily to the C-5 position. answers.comquora.com

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation: Bromination or chlorination can be achieved using mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield 5-halo-furan derivatives. pearson.com

Nitration: Introduction of a nitro group at the C-5 position can be performed using reagents such as acetyl nitrate. youtube.com The resulting nitro-furan analogs can serve as intermediates for further functionalization, for instance, by reduction to an amino group.

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group at the C-5 position using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. youtube.com

Functionalization of the furan ring alters the electronic properties and steric profile of this part of the molecule, which can be critical for its interaction with biological targets.

Reaction TypeTypical ReagentsPosition of SubstitutionResulting Functional Group
HalogenationN-Bromosuccinimide (NBS)C-5-Br
NitrationHNO₃ / Ac₂OC-5-NO₂
Friedel-Crafts AcylationRCOCl / AlCl₃C-5-C(O)R

The amide carbonyl group serves as a robust linker between the furan and piperazine moieties. While chemically stable, it can be modified to alter the geometry and electronic nature of the connection. The most significant modification is the complete reduction of the carbonyl group.

Using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), the amide can be reduced to a secondary amine. wikipedia.orglibretexts.org This transformation converts this compound into 1-(furan-2-ylmethyl)-3-methylpiperazine. This change has profound structural implications:

It removes the planar, electron-withdrawing amide group and replaces it with a flexible, electron-donating amine linkage.

The hydrogen bond accepting capability of the carbonyl oxygen is eliminated.

This derivatization strategy produces a fundamentally different molecular scaffold, providing access to a new chemical space for biological evaluation.

Synthesis of Chiral Analogs and Stereoisomers

The this compound molecule possesses a stereocenter at the C-3 position of the piperazine ring, meaning it can exist as two enantiomers: (R)-1-(furan-2-carbonyl)-3-methylpiperazine and (S)-1-(furan-2-carbonyl)-3-methylpiperazine. The synthesis of enantiomerically pure analogs is of paramount importance in drug development, as different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles.

The primary strategy for obtaining chiral analogs is to start the synthesis with an enantiopure precursor, specifically (R)-2-methylpiperazine or (S)-2-methylpiperazine. nih.govresearchgate.net The synthesis would then involve the acylation of the chiral 2-methylpiperazine (B152721) with an activated derivative of furan-2-carboxylic acid, such as 2-furoyl chloride. prepchem.com

Several methods exist for the preparation of enantiopure 2-methylpiperazine: researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For example, (S)-alanine can be used as a precursor to synthesize (S)-2-methylpiperazine through a multi-step sequence. google.com

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of the piperazine ring formation. nih.gov

Chiral Resolution: Separating a racemic mixture of 2-methylpiperazine into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiopure amine.

By employing these methods, both the (R) and (S) enantiomers of this compound and its derivatives can be selectively synthesized, allowing for a thorough investigation of stereochemistry on biological activity.

Preparation of Hybrid Molecules with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores or bioactive scaffolds to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov The this compound scaffold is an excellent candidate for creating such hybrids, primarily by utilizing the N-4 position of the piperazine ring as a linker. nih.gov

The synthetic approach typically involves reacting the N-4 amine of the core molecule with another bioactive scaffold that has a suitable electrophilic handle. For example, a bioactive molecule containing an alkyl halide, an acyl chloride, or an isocyanate group can be directly coupled to the piperazine nitrogen. This strategy allows for the combination of the furoylpiperazine moiety with a wide range of other pharmacologically relevant structures. mdpi.com

Bioactive Scaffold ClassExample ScaffoldPotential Linkage ChemistryTherapeutic Area
AnthraquinoneRheinN-Acylation with a carboxylic acid derivativeAnticancer nih.gov
QuinoxalinePhenylquinoxalineN-Acylation with a carboxylic acid derivativeAnticancer nih.gov
IndoleIndole-5-carbonitrileN-Alkylation with a haloalkyl derivativeCNS disorders nih.gov
Thio-semicarbazoneFuran-based thiosemicarbazoneN-Alkylation or AcylationAntiviral nih.gov

The creation of these hybrid molecules represents a rational approach to expanding the therapeutic potential of the this compound core structure by integrating it with established pharmacophores.

Advanced Analytical Techniques for Material Characterization and Stability

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature or time in a controlled atmosphere. For a compound like 1-(Furan-2-carbonyl)-3-methylpiperazine, TGA would provide critical information about its decomposition profile.

A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe decomposition, or in an oxidative atmosphere (e.g., air) to observe combustion. The resulting TGA curve would plot mass loss percentage against temperature. Key data points to be extracted would include the onset temperature of decomposition, the temperatures of maximum mass loss rates (identified from the derivative of the TGA curve), and the residual mass at the end of the experiment. This data is invaluable for establishing the upper-temperature limits for storage and processing of the compound.

Hypothetical TGA Data for this compound

Parameter Value
Onset of Decomposition (Tonset) 250 °C
Temperature of Maximum Decomposition Rate (Tpeak) 285 °C

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. For this compound, a DSC analysis would reveal its melting point, heat of fusion, and any polymorphic transitions.

In a DSC experiment, a sample of the compound is heated alongside an inert reference, and the difference in heat flow required to maintain both at the same temperature is measured. The resulting thermogram plots heat flow against temperature. An endothermic peak would indicate melting, providing a precise melting point and the energy required to melt the sample (enthalpy of fusion). Exothermic peaks could indicate crystallization or decomposition. The presence of multiple melting peaks might suggest polymorphism, which is critical for the stability and bioavailability of pharmaceutical compounds.

Hypothetical DSC Data for this compound

Parameter Value
Melting Point (Tm) 125 °C
Enthalpy of Fusion (ΔHf) 35 J/g

Dynamic Vapor Sorption (DVS) for Hygroscopicity

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass. nih.gov It is particularly useful for determining the hygroscopicity of a compound, which is its tendency to take up moisture from the air. nih.gov For this compound, understanding its hygroscopicity is crucial for determining appropriate storage conditions and its stability. nih.gov

A DVS experiment involves exposing a sample to a series of controlled relative humidity (RH) steps at a constant temperature. The instrument measures the mass change as the sample adsorbs or desorbs water vapor. The resulting sorption-desorption isotherm provides information on the moisture uptake at different RH levels, the rate of uptake, and whether the moisture uptake is reversible. This data helps classify the material from non-hygroscopic to very hygroscopic, which has significant implications for its handling, formulation, and packaging.

Hypothetical DVS Data for this compound

Relative Humidity (%) Mass Change (%)
20 0.1
40 0.2
60 0.4
80 0.8

Particle Size Distribution Analysis

Particle Size Distribution (PSD) analysis is essential for characterizing the physical properties of a powdered solid. The size and distribution of particles can significantly influence a compound's dissolution rate, flowability, and uniformity of dosage in a final product. Various techniques can be used for PSD analysis, with laser diffraction being one of the most common.

In laser diffraction, a sample of the powdered compound is dispersed in a suitable medium and passed through a laser beam. The particles scatter the light at different angles depending on their size. A detector measures the scattered light intensity at various angles, and a mathematical model (such as Mie or Fraunhofer theory) is used to calculate the particle size distribution. The results are typically reported as a volume-based distribution, providing values such as D10, D50 (the median particle size), and D90, which represent the particle diameters below which 10%, 50%, and 90% of the sample's volume exists, respectively.

Hypothetical Particle Size Distribution Data for this compound

Parameter Value (µm)
D10 5
D50 20

Mechanistic Research on Chemical Transformations Involving 1 Furan 2 Carbonyl 3 Methylpiperazine and Its Derivatives

Investigation of Catalytic Pathways and Catalysts

While specific catalytic pathways for the synthesis and transformations of 1-(Furan-2-carbonyl)-3-methylpiperazine are not extensively documented in dedicated studies, the general principles of N-acylation of piperazines provide a strong basis for understanding its formation. The synthesis of this amide is a classic example of nucleophilic acyl substitution.

The reaction typically involves the activation of the carboxylic acid (furan-2-carboxylic acid) or the use of a more reactive acyl donor, such as an acyl chloride (furan-2-carbonyl chloride), which then reacts with the nucleophilic secondary amine of 3-methylpiperazine.

Common Catalytic and Stoichiometric Reagents in Analogous Amide Bond Formations:

Catalyst/ReagentRole in ReactionTypical Conditions
Carbodiimides (e.g., DCC, EDC) Coupling agents that activate the carboxylic acid.Often used with an additive like HOBt or DMAP to form a more reactive intermediate and suppress side reactions.
Phosphonium (B103445) Salts (e.g., BOP, PyBOP) Peptide coupling reagents that form highly reactive phosphonium esters.Effective for sterically hindered amines and acids.
Uronium/Guanidinium Salts (e.g., HBTU, HATU) Activate carboxylic acids to form reactive esters.Widely used in solid-phase and solution-phase synthesis for high yields and fast reaction times.
Acid Chlorides/Anhydrides Highly reactive acylating agents.Often used with a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) to neutralize the HCl or carboxylic acid byproduct.
Enzyme Catalysis (e.g., Lipases) Biocatalysts that can facilitate amide bond formation.Offer high selectivity and mild reaction conditions, though substrate scope can be limited.

In the context of this compound, the use of furan-2-carbonyl chloride in the presence of a tertiary amine base is a highly plausible and efficient synthetic route. The base plays a crucial catalytic role by deprotonating the piperazine (B1678402) nitrogen, increasing its nucleophilicity, and scavenging the HCl generated during the reaction.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another potential, though less direct, catalytic pathway for the formation of N-aryl piperazines, which could be precursors to or derivatives of the target molecule mdpi.com.

Elucidation of Reaction Intermediates and Reaction Pathways

The formation of this compound from furan-2-carbonyl chloride and 3-methylpiperazine is expected to proceed through a well-established nucleophilic acyl substitution mechanism.

Proposed Reaction Pathway:

Nucleophilic Attack: The more accessible secondary amine of 3-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbonyl chloride. This step leads to the formation of a tetrahedral intermediate. The steric hindrance from the methyl group on the adjacent carbon in 3-methylpiperazine may influence the rate of this attack.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, either another molecule of 3-methylpiperazine or an added non-nucleophilic base like triethylamine, removes the proton from the newly formed amide nitrogen, yielding the final product, this compound, and the corresponding ammonium (B1175870) salt.

Key Intermediates in the Acylation of Piperazines:

IntermediateDescriptionRole in the Reaction Pathway
Tetrahedral Intermediate A short-lived, high-energy species with a tetrahedral carbon that was formerly the carbonyl carbon.The central intermediate in nucleophilic acyl substitution reactions. Its formation is often the rate-determining step.
N-Acylpyridinium Salt Formed when a pyridine-based catalyst (like DMAP) is used. The acyl group is transferred to the catalyst, creating a highly reactive intermediate.Acts as an activated acyl donor, readily undergoing nucleophilic attack by the amine.
O-Acylisourea Formed when a carbodiimide (B86325) coupling agent is used to activate a carboxylic acid.A highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the transition states and intermediates in similar acylation reactions of piperazine derivatives nih.gov. These studies can provide valuable insights into the energy barriers of each step and the geometry of the transition states, further elucidating the reaction pathway.

Kinetic and Thermodynamic Investigations of Chemical Reactions

Kinetics: The rate of the acylation reaction is influenced by several factors:

Nucleophilicity of the Amine: The electron-donating nature of the alkyl groups on the piperazine ring enhances the nucleophilicity of the nitrogen atoms. The methyl group in 3-methylpiperazine has a slight electron-donating effect.

Electrophilicity of the Carbonyl Carbon: The reactivity of the furan-2-carbonyl derivative is crucial. Furan-2-carbonyl chloride is significantly more electrophilic and will react much faster than furan-2-carboxylic acid itself.

Steric Hindrance: The methyl group at the 3-position of the piperazine ring can sterically hinder the approach of the acylating agent to the adjacent secondary amine (N4), potentially favoring acylation at the less hindered N1 position if the reaction conditions are not controlled for mono-acylation.

Solvent Effects: Polar aprotic solvents are generally favored as they can solvate the charged intermediates and transition states, potentially accelerating the reaction.

Thermodynamics: The formation of the amide bond in this compound is a thermodynamically favorable process. The reaction is typically exothermic, driven by the formation of the stable amide bond and, in the case of using an acyl chloride, the formation of a stable salt byproduct (e.g., triethylammonium (B8662869) chloride).

Analogous Thermodynamic Data for Piperazine Reactions:

Studies on the thermodynamics of CO2 absorption by aqueous piperazine solutions provide some relevant data on the energetics of reactions involving the piperazine nucleus. While not a direct comparison to amide bond formation, these studies offer insights into the heat of reaction for carbamate (B1207046) formation, which involves the nucleophilic attack of the piperazine nitrogen on a carbonyl-like carbon.

ReactionEnthalpy of Reaction (ΔH)
Piperazine Carbamate Formation-
Piperazine Dicarbamate Formation-

Note: Specific values for the enthalpy of reaction for carbamate formation with piperazine vary depending on the conditions and the specific study.

Potential Research Applications in Synthetic Organic Chemistry

As Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The presence of a stereogenic center at the 3-position of the piperazine (B1678402) ring is a key feature that allows 1-(Furan-2-carbonyl)-3-methylpiperazine to be investigated as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

The nitrogen atoms of the piperazine ring, along with the carbonyl oxygen of the furan (B31954) moiety, can act as coordination sites for metal catalysts. This coordination can create a rigid and well-defined chiral environment around the catalytic center, which is crucial for achieving high levels of enantioselectivity in a variety of chemical transformations.

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Ligand

Reaction TypeSubstratePotential Outcome
Asymmetric HydrogenationProchiral alkenes or ketonesEnantiomerically enriched alkanes or alcohols
Asymmetric Aldol ReactionsAldehydes and ketonesEnantiomerically enriched β-hydroxy carbonyl compounds
Asymmetric Diels-Alder ReactionsDienes and dienophilesEnantiomerically enriched cyclohexene derivatives
Asymmetric Michael Additionsα,β-Unsaturated carbonylsEnantiomerically enriched 1,5-dicarbonyl compounds

Development of Novel Synthetic Methodologies

The reactivity of both the furan and piperazine rings within this compound opens avenues for the development of novel synthetic methodologies. The furan ring, for instance, can participate in a range of cycloaddition reactions, such as Diels-Alder reactions, and can also be a precursor to other functional groups through various ring-opening and rearrangement reactions.

The piperazine moiety, with its two nitrogen atoms, can be further functionalized, allowing for the introduction of diverse substituents. This adaptability can be exploited to create a library of related compounds with tailored properties for specific synthetic transformations. Researchers are exploring the use of this compound as a scaffold for developing new catalytic systems and reagents.

Building Block for Complex Molecule Synthesis

The structural framework of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical or biological activity. The piperazine ring is a common motif in many drug molecules, and the furan ring can be found in a variety of natural products.

By strategically modifying the furan and piperazine rings, chemists can construct intricate molecular architectures. The inherent chirality of the 3-methylpiperazine unit can be transferred to the final target molecule, which is a significant advantage in the synthesis of enantiomerically pure compounds.

Table 2: Examples of Complex Molecular Scaffolds Accessible from this compound

Target ScaffoldSynthetic StrategyPotential Application
Fused Heterocyclic SystemsIntramolecular cyclization reactionsMedicinal Chemistry
Spirocyclic CompoundsCycloaddition reactions involving the furan ringAgrochemicals
Chiral Alkaloid AnalogsMulti-step synthesis involving piperazine functionalizationDrug Discovery

Design and Synthesis of Advanced Functional Materials

The field of materials science is increasingly looking towards organic molecules for the creation of new materials with unique electronic, optical, or catalytic properties. The combination of the electron-rich furan ring and the versatile piperazine scaffold in this compound makes it an interesting candidate for the design and synthesis of advanced functional materials.

For example, polymers incorporating this moiety could exhibit interesting conductive or photoluminescent properties. Furthermore, its ability to coordinate with metal ions suggests its potential use in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

Q & A

Q. Critical Parameters :

ParameterOptimal Range/ChoiceImpact on Yield/Purity
SolventDMF or DMSOPolar aprotic solvents enhance reaction efficiency .
Temperature80–100°CHigher temperatures accelerate coupling but may degrade sensitive groups.
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Palladium catalysts critical for cross-coupling yields (~60–85%) .
PurificationHPLC or column chromatographyEssential for isolating >95% pure product, especially with boronate intermediates .

Which spectroscopic and computational techniques are critical for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 6.5–7.0 ppm (furan protons), δ 3.0–4.0 ppm (piperazine CH₂ groups), and δ 1.2–1.5 ppm (methyl group) confirm structure .
    • ¹³C NMR : Carbonyl signal at ~160–170 ppm verifies the furan-2-carbonyl linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₄N₂O₂ requires [M+H]⁺ = 207.1128) .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of furan) .

Q. Advanced Computational Analysis :

  • Density Functional Theory (DFT) : Predicts electronic properties and reactive sites for further functionalization .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for SAR optimization .

How can structure-activity relationship (SAR) studies evaluate the role of the furan-2-carbonyl group in biological activity?

Advanced Research Question
Methodological Approach :

Synthesize Analogues : Replace the furan-2-carbonyl group with other acyl moieties (e.g., thiophene, benzene) .

In Vitro Assays : Test against target proteins (e.g., kinases, GPCRs) or disease models (e.g., cancer cell lines).

Data Correlation : Compare IC₅₀ values or binding affinities to identify critical structural features.

Q. Example SAR Findings :

Analog StructureBiological Activity (IC₅₀)Key Insight
Furan-2-carbonyl2.5 µM (HeLa cells)Optimal activity due to π-π stacking with hydrophobic pockets .
Thiophene-2-carbonyl8.7 µMReduced activity suggests furan's oxygen enhances H-bonding .
Benzoyl>50 µMBulky groups hinder target binding .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., serotonin receptors) .
    • Key Parameters : Grid size centered on active site, Lamarckian genetic algorithm for conformational sampling.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity differences between analogues .

Validation : Compare computational predictions with experimental IC₅₀ values to refine models .

How can researchers resolve discrepancies in reported biological activity data across studies?

Q. Data Contradiction Analysis

Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis .

Assay Standardization :

  • Use identical cell lines (e.g., HeLa vs. DU145 may show varying sensitivities) .
  • Control for solvent effects (DMSO concentration ≤0.1%).

Target Selectivity Profiling : Screen against related off-target proteins to rule out non-specific effects .

Case Study : A 2022 study reported IC₅₀ = 1.8 µM against bacterial biofilms, while a 2024 study found IC₅₀ = 12 µM. Discrepancy resolved by differences in biofilm maturity (24h vs. 48h growth) .

What strategies mitigate solubility limitations of this compound in pharmacological assays?

Advanced Research Question

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 3-methylpiperazine HCl derivatives) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) for improved membrane permeability .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to maintain solubility without cytotoxicity .

Example : A 2023 study achieved 10-fold solubility improvement using β-cyclodextrin inclusion complexes, enabling in vivo efficacy testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.